Neuropeptide AF (human)

Descripción general

Descripción

Neuropeptide AF is a member of the RFamide peptide family, which is characterized by the presence of an arginine-phenylalanine-amide motif at the C-terminus. This neuropeptide is involved in various physiological processes, including pain modulation, cardiovascular regulation, and the control of appetite and body temperature . Neuropeptide AF was initially isolated from bovine brain and has since been identified in humans, where it plays a role in modulating the effects of opioids and maintaining homeostasis .

Aplicaciones Científicas De Investigación

Neuropeptide AF has a wide range of scientific research applications:

Chemistry: Used in studies to understand peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

Biology: Investigated for its role in modulating pain, cardiovascular functions, and appetite regulation.

Medicine: Explored as a potential therapeutic target for pain management and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

Target of Action

Neuropeptide AF (human) is an endogenous antiopioid peptide . It is part of the class of chemical messengers termed neuropeptides, which regulate neural activity . Neuropeptides can act as neurotransmitters or neuromodulators . They are synthesized from large prepropeptides in the neuronal cell body

Mode of Action

Neuropeptides are known to interact with their targets to regulate neural activity . They can act as neurotransmitters directly, as modulators of ongoing neurotransmission by other transmitters, as autocrine or paracrine regulators in a close cellular environment, and as hormones on long range .

Biochemical Pathways

Neuropeptides have their own biochemical pathways of synthesis and degradation, and cell biological characteristics allowing them to participate in chemical communication . Neuropeptides are synthesized from large prepropeptides in the neuronal cell body . They are more versatile in their range of biological activities compared to classical neurotransmitters .

Pharmacokinetics

Neuropeptides are known to be involved in various biological effects including membrane excitability, synaptic transmission and synaptogenesis, gene expression, and glial cell architecture and function .

Result of Action

Neuropeptides are known to have unique and life-long effects on brain development, particularly the wiring of neuronal circuits . They play a role particularly when the nervous system is challenged, as by injury, pain or stress .

Action Environment

The nervous system plays a crucial role in constantly evaluating environmental cues and allowing for behavioral plasticity in the organism . Multiple neurotransmitters and neuropeptides have been implicated as key players for integrating sensory information to produce the desired output

Safety and Hazards

Direcciones Futuras

Neuropeptides play a variety of roles in many physiological processes and serve as potential therapeutic targets for the treatment of some nervous-system disorders . In recent years, there has been a tremendous increase in the number of identified neuropeptides . The field of human neuropeptidomics has great promise to solve new mechanisms in disease conditions, leading to new drug targets and therapeutic agents for human diseases .

Análisis Bioquímico

Biochemical Properties

Neuropeptide AF (human) plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to NPFFR1 and NPFFR2 receptors, which are widely distributed in the central nervous system and peripheral tissues. These interactions lead to the modulation of pain perception, stress response, and energy balance. Neuropeptide AF (human) also influences the activity of adenylate cyclase, resulting in changes in cyclic adenosine monophosphate levels, which further affect downstream signaling pathways .

Cellular Effects

Neuropeptide AF (human) has significant effects on various cell types and cellular processes. It modulates cell signaling pathways, including the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. These pathways are involved in regulating cell proliferation, differentiation, and survival. Neuropeptide AF (human) also affects gene expression by altering the transcriptional activity of specific genes involved in stress response and metabolic regulation . Additionally, it influences cellular metabolism by modulating the activity of enzymes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of Neuropeptide AF (human) involves binding to NPFFR1 and NPFFR2 receptors, which are G protein-coupled receptors. Upon binding, these receptors activate intracellular signaling cascades, including the inhibition of adenylate cyclase and the activation of phospholipase C. This leads to the production of inositol triphosphate and diacylglycerol, which elevate intracellular calcium levels and activate protein kinase C. These signaling events result in the modulation of pain perception, stress response, and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neuropeptide AF (human) can vary over time. The stability and degradation of Neuropeptide AF (human) are influenced by various factors, including enzymatic activity and environmental conditions. Studies have shown that Neuropeptide AF (human) can be rapidly degraded by peptidases, leading to a decrease in its biological activity over time . Long-term exposure to Neuropeptide AF (human) has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Neuropeptide AF (human) vary with different dosages in animal models. Low doses of Neuropeptide AF (human) have been shown to modulate pain perception and stress response without causing significant adverse effects. High doses of Neuropeptide AF (human) can lead to toxic effects, including alterations in cardiovascular function and metabolic disturbances . Threshold effects have been observed, where a minimum effective dose is required to elicit a biological response .

Metabolic Pathways

Neuropeptide AF (human) is involved in various metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes such as adenylate cyclase and phospholipase C, which play key roles in regulating metabolic flux and metabolite levels. Neuropeptide AF (human) also influences the expression of genes involved in energy homeostasis, leading to changes in metabolic activity .

Transport and Distribution

Neuropeptide AF (human) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the central nervous system, where it exerts its effects on pain modulation and stress response. Neuropeptide AF (human) can also be found in peripheral tissues, including adipose tissue and the gastrointestinal tract, where it influences metabolic processes .

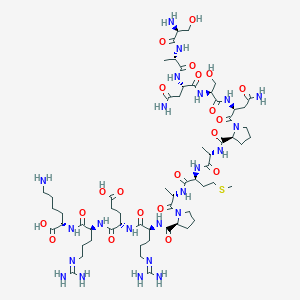

Subcellular Localization

The subcellular localization of Neuropeptide AF (human) is crucial for its activity and function. It is stored in large dense-core vesicles within neurons and is released upon stimulation. Neuropeptide AF (human) can also be found in the cytoplasm and nucleus, where it may regulate gene expression and other cellular processes. Post-translational modifications, such as amidation, play a role in directing Neuropeptide AF (human) to specific cellular compartments .

Métodos De Preparación

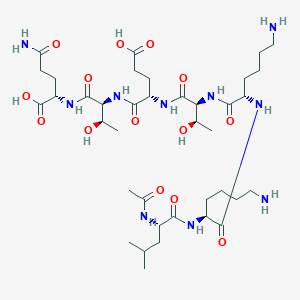

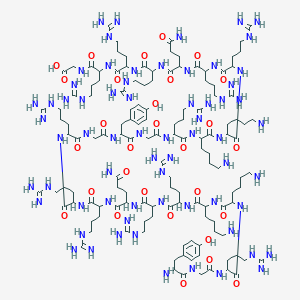

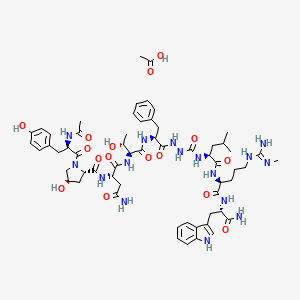

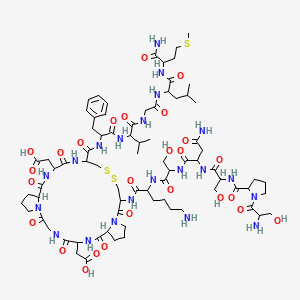

Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide AF typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods: Industrial production of neuropeptide AF involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. Quality control measures, including mass spectrometry and amino acid analysis, are employed to ensure the integrity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Neuropeptide AF can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid analogs are incorporated during the SPPS process.

Major Products:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid residues.

Comparación Con Compuestos Similares

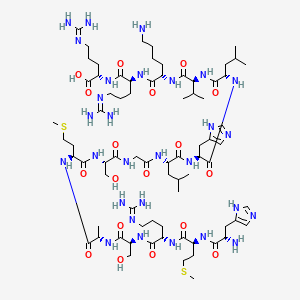

Neuropeptide AF is part of the RFamide peptide family, which includes other neuropeptides such as neuropeptide FF, prolactin-releasing peptide, and kisspeptin. These peptides share the RFamide motif but differ in their amino acid sequences and physiological functions. For example:

Neuropeptide FF: Involved in pain modulation and opioid counteraction.

Prolactin-Releasing Peptide: Regulates prolactin release and has roles in stress and appetite control.

Kisspeptin: Plays a crucial role in the regulation of reproductive functions

Neuropeptide AF is unique in its specific receptor interactions and its role in modulating opioid effects, distinguishing it from other RFamide peptides .

Propiedades

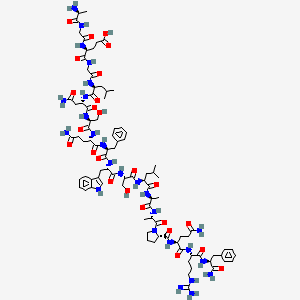

IUPAC Name |

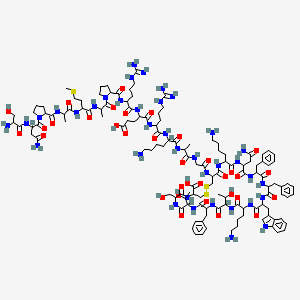

(4S)-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98)/t47-,48-,49-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSIROANKWMSGC-KWFINLGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H132N26O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1978.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.